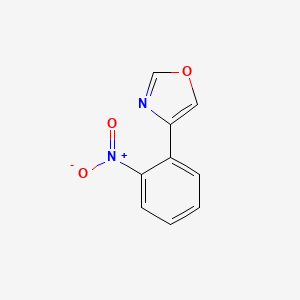

4-(2-Nitrophenyl)oxazole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1126636-34-7 |

|---|---|

Formule moléculaire |

C9H6N2O3 |

Poids moléculaire |

190.16 g/mol |

Nom IUPAC |

4-(2-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H |

Clé InChI |

DGQGIMSTNHUPGW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=COC=N2)[N+](=O)[O-] |

Origine du produit |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 2 Nitrophenyl Oxazole

Heterocyclic Reactivity of the Oxazole (B20620) Ring in 4-(2-Nitrophenyl)oxazole

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, exhibits a rich and varied chemical reactivity. Its behavior in cycloaddition reactions, susceptibility to nucleophilic attack, and electrophilic substitution patterns are central to its chemical profile.

Diels-Alder Reactions and Cycloaddition Pathways as Dienes or Dienophiles

Oxazoles can participate in [4+2] Diels-Alder cycloaddition reactions, acting as dienes. tandfonline.com This reactivity is a cornerstone of oxazole chemistry, providing a pathway to synthesize substituted pyridine (B92270) derivatives. tandfonline.comoup.com The presence of the electron-withdrawing 4-nitrophenyl group in this compound influences the electron density of the oxazole ring, thereby affecting its reactivity as a diene. For instance, 4-nitro-2-phenyloxazole (B3242379) has been shown to act as an electrophilic dienophile in normal Diels-Alder reactions. rsc.orgsemanticscholar.org

In some cases, oxazoles can undergo abnormal [3+2] cycloadditions instead of the expected [4+2] Diels-Alder reaction. For example, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (B109619) (TCNE) yields 2-substituted methyl 3,3,4,4-tetracyano-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylates. rsc.orgrsc.org This outcome is proposed to occur through a zwitterionic intermediate formed by the opening of the oxazole ring. rsc.orgrsc.org The reaction is accelerated in polar aprotic solvents, which supports the proposed zwitterionic mechanism. rsc.org

Similarly, reactions of 5-alkoxyoxazoles with nitrosobenzene (B162901) derivatives result in a formal [3+2] cycloaddition, leading to the formation of 2,5-dihydro-1,2,4-oxadiazoles. oup.com This reaction also proceeds through a stepwise mechanism involving a zwitterionic intermediate. oup.com

The reaction of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles with N-substituted maleimides can yield both endo- and exo-Diels-Alder adducts. oup.comoup.com These adducts can be unstable, and in the presence of water, they may decompose to form N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximides. oup.comoup.com Furthermore, these adducts can undergo a retro-Diels-Alder reaction upon heating. oup.comoup.com

The reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can also lead to complex product mixtures. Instead of the expected simple adduct, the reaction can yield p-nitrobenzonitrile and dimethyl 2-methyl-5-methoxy-3,4-furandicarboxylate, which can further react with another molecule of DMAD. oup.comoup.com This is explained by an initial Diels-Alder reaction followed by a retro-Diels-Alder reaction. oup.comoup.com

Table 1: Diels-Alder and Cycloaddition Reactions of Substituted Oxazoles

| Oxazole Reactant | Dienophile/Reactant | Product(s) | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 4-Nitro-2-phenyloxazole | 2,3-dimethylbuta-1,3-diene, cyclohexa-1,3-diene | [2+4] cycloaddition products | Normal Diels-Alder | rsc.org |

| 5-Methoxy-4-(p-nitrophenyl)oxazoles | Tetracyanoethylene (TCNE) | 2-substituted methyl 3,3,4,4-tetracyano-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylates | Abnormal [3+2] Cycloaddition | rsc.orgrsc.org |

| 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles | N-substituted maleimides | Endo- and exo-Diels-Alder adducts | Diels-Alder | oup.comoup.com |

| 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles | Dimethyl acetylenedicarboxylate (DMAD) | p-Nitrobenzonitrile, dimethyl 2-methyl-5-methoxy-3,4-furandicarboxylate | Diels-Alder followed by Retro-Diels-Alder | oup.comoup.com |

| 5-Alkoxyoxazoles | Nitrosobenzene derivatives | 2,5-dihydro-1,2,4-oxadiazoles | Formal [3+2] Cycloaddition | oup.com |

Nucleophilic Attack and Ring Opening Mechanisms

The oxazole ring can be susceptible to nucleophilic attack, which may lead to ring opening. Nucleophilic substitution reactions on the oxazole ring are generally rare but can occur, especially when a good leaving group is present. tandfonline.comthepharmajournal.com The general order of reactivity for halogen displacement is C-2 > C-4 > C-5. tandfonline.comthepharmajournal.com

For instance, 2-(chloromethyl)oxazoles, which are structurally similar to benzyl (B1604629) chloride, exhibit high reactivity towards nucleophiles. oup.com They can undergo nucleophilic substitution with various primary, secondary, and tertiary amines to yield the corresponding N-substituted 2-(aminomethyl)oxazoles. oup.com

In some cases, the ring-opening of the oxazole is a key step in the reaction mechanism, as seen in the abnormal Diels-Alder reactions mentioned previously. rsc.orgrsc.org The formation of a zwitterionic intermediate through ring opening is a crucial feature of these transformations.

Electrophilic Reactivity of the Oxazole Moiety

Electrophilic substitution on the oxazole ring typically occurs at the C-5 position. semanticscholar.orgthepharmajournal.com The presence of an electron-donating group on the ring can activate it towards electrophilic attack. semanticscholar.orgthepharmajournal.com For this compound, the electron-withdrawing nature of the nitrophenyl group at the C-4 position would generally deactivate the ring towards electrophilic substitution. However, specific reaction conditions or the presence of other activating substituents could still allow for such reactions.

The nitrogen atom at the 3-position is the site of protonation and N-alkylation. thepharmajournal.com Acylation also occurs at the N-3 position. thepharmajournal.com

Reactivity of the 2-Nitrophenyl Substituent

The 2-nitrophenyl group attached to the oxazole ring also possesses its own distinct reactivity, which can be influenced by the heterocyclic core.

Transformations of the Nitro Group (e.g., Reduction)

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This reduction can be achieved using a variety of reagents, including catalytic hydrogenation with palladium on carbon or chemical reduction with agents like tin(II) chloride or iron in the presence of an acid. evitachem.comsmolecule.com The resulting amino group can then be used for further synthetic modifications. The reduction of aromatic nitro compounds can also be achieved using baker's yeast, and the nature of other substituents on the benzene (B151609) ring can influence this reaction. jst.go.jp

Aromatic Substitution Reactions on the Phenyl Ring Influenced by the Oxazole Core

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, the presence of the oxazole ring at the C-1 position of the phenyl ring can influence the regioselectivity of such reactions. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a suitable nucleophile can displace the nitro group under specific conditions. smolecule.com

Table 2: Summary of Reactivity

| Moiety | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Oxazole Ring | Diels-Alder Reaction | Can act as a diene; leads to pyridine derivatives. | tandfonline.com |

| Abnormal [3+2] Cycloaddition | Occurs with certain reactants like TCNE, forming pyrrole (B145914) derivatives via a zwitterionic intermediate. | rsc.orgrsc.org | |

| Nucleophilic Attack | Can lead to ring-opening; halogen substitution is most facile at the C-2 position. | tandfonline.comthepharmajournal.com | |

| Electrophilic Substitution | Generally occurs at the C-5 position; activated by electron-donating groups. | semanticscholar.orgthepharmajournal.com | |

| 2-Nitrophenyl Group | Reduction of Nitro Group | Can be reduced to an amino group using various reducing agents. | evitachem.comsmolecule.com |

| Aromatic Substitution | The nitro group is a meta-director for electrophilic substitution and activates the ring for nucleophilic substitution. | smolecule.com |

Intramolecular and Intermolecular Reaction Dynamics in Ortho-Substituted Systems

The reactivity of bicyclic aromatic systems, such as this compound, is profoundly influenced by the nature and position of substituents on the aryl rings. When a substituent is located at the ortho-position relative to the point of connection between the two rings, it introduces a complex interplay of steric and electronic factors that are not observed in their meta- or para-substituted counterparts. The ortho-nitro group in this compound serves as a powerful modulator of the molecule's chemical behavior, dictating its conformational preferences and, consequently, its reaction pathways. Understanding these dynamics is crucial for predicting the outcomes of chemical transformations and for the rational design of synthetic routes involving this heterocyclic scaffold.

Steric and Electronic Effects of the Ortho-Nitro Group on Reaction Pathways

The nitro group (NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, exerting its influence through both inductive (-I) and resonance (-M) effects. nih.gov When placed at the ortho-position on the phenyl ring of 4-phenyloxazole (B1581195), its impact on the molecule's reactivity becomes multifaceted.

Electronic Effects: The primary electronic effect of the nitro group is the significant reduction of electron density on the attached phenyl ring. This deactivation makes the phenyl ring less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, should a suitable leaving group be present. The strong electron-withdrawing nature of the nitro moiety also influences the electronic character of the oxazole ring. nih.gov By pulling electron density through the sigma framework and potentially through conjugated pi-systems, the oxazole ring itself can become more electron-deficient, which can affect its own reactivity patterns, such as its behavior in cycloaddition reactions. For instance, the electron-withdrawing nitro group can enhance the electrophilicity of the oxazole system. semanticscholar.org

Steric Effects: The spatial bulk of the ortho-nitro group imposes significant steric hindrance around the C-C bond that links the phenyl and oxazole rings. This steric clash has two major consequences:

It can physically block or impede the approach of reagents to the adjacent oxazole ring or the ortho-position itself.

It forces a non-planar arrangement between the phenyl and oxazole rings to relieve steric strain. This twisting, or increase in the dihedral angle, disrupts the coplanarity required for effective π-conjugation between the two rings.

This disruption of conjugation means that the powerful electronic effects of the nitro group are not transmitted as efficiently to the oxazole ring as they would be in a more planar system. Research on other ortho-substituted biaryl systems has demonstrated that such steric hindrance can lead to lower reaction yields compared to para-substituted analogs, which can adopt a more planar conformation. acs.org

Table 1: Summary of Steric and Electronic Effects of the Ortho-Nitro Group

| Effect Type | Description | Consequence on Reaction Pathways |

| Electronic (-I, -M) | Strong withdrawal of electron density from the phenyl ring. | Deactivates the phenyl ring toward electrophilic attack. Activates the phenyl ring toward nucleophilic attack. Increases the electrophilicity of the oxazole ring system. |

| Steric (Bulk) | The physical size of the nitro group hinders access to nearby atoms. | Impedes the approach of reagents to the C2' position of the phenyl ring and the C4/C5 positions of the oxazole ring. |

| Steric (Torsion) | Forces a non-planar conformation (large dihedral angle) between the rings. | Reduces π-conjugation, thereby modulating the transmission of electronic effects to the oxazole ring. May enable atropisomerism. |

Influence of Conformational Preferences on Reactivity

The steric repulsion introduced by the ortho-nitro group forces the this compound molecule to adopt specific three-dimensional arrangements, or conformations. The most significant conformational variable is the dihedral angle (torsion angle) between the plane of the phenyl ring and the plane of the oxazole ring.

Studies on analogous ortho-substituted systems, such as 2-nitrophenylthiolates, reveal that the nitro group itself can also be twisted out of the plane of the phenyl ring to minimize steric interactions. nih.gov In this compound, the molecule likely exists as a mixture of conformers, with rotation around the central C-C bond being restricted. This restricted rotation can be significant enough to potentially allow for the isolation of atropisomers (conformational isomers that are stable enough to be separated).

The specific conformation has a direct and profound impact on reactivity:

Modulation of Electronic Effects: As the dihedral angle between the rings increases towards 90°, the overlap between the π-orbitals of the phenyl and oxazole rings decreases. This decoupling of the π-systems means that the electron-withdrawing effect of the nitro group has a diminished influence on the oxazole ring's reactivity. A reaction that relies on this electronic communication would be significantly slower in a highly twisted conformer.

Steric Shielding: Different conformers will expose or shield different parts of the molecule. A particular conformation might orient the nitro group in such a way that it blocks a potential reaction site on the oxazole ring. Conversely, another conformation might leave that site open to attack.

Intramolecular Reactions: The spatial proximity of the ortho-nitro group to the oxazole ring can facilitate unique intramolecular reactions. For example, upon reduction of the nitro group to an amino (-NH₂) or nitroso (-NO) group, the resulting functionality is held in close proximity to the oxazole ring, creating an ideal scenario for a subsequent intramolecular cyclization reaction to form a new, more complex heterocyclic system. The feasibility and rate of such a reaction would be highly dependent on the ground-state conformational preferences of the molecule.

Table 2: Hypothetical Influence of Conformation on the Reactivity of this compound

| Predominant Dihedral Angle | Degree of Conjugation | Predicted Reactivity Consequences |

| Low (e.g., 20°-40°) | Moderate | Moderate transmission of the nitro group's electronic effects to the oxazole ring. Significant steric hindrance is still present. |

| Medium (e.g., 40°-70°) | Low | Electronic effects on the oxazole ring are weakened. Reactivity may be dominated by the independent properties of each ring. |

| High (e.g., 70°-90°) | Very Low / Negligible | The phenyl and oxazole rings behave as nearly separate entities electronically. Intramolecular cyclization post-reduction is sterically favored due to the proximity of the ortho-substituent. |

Spectroscopic and Structural Characterization Methodologies for 4 2 Nitrophenyl Oxazole

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone in the analysis of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy collectively offer a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 4-(2-Nitrophenyl)oxazole is not prevalent in the surveyed literature, analysis of closely related analogues, such as 4-(4-nitrophenyl)-1,3-oxazol-2-amine, provides significant insight into the expected spectral features. researchgate.net

In the ¹H NMR spectrum of the related para-nitro derivative, the protons on the phenyl ring appear as two distinct doublets, a result of the molecule's symmetry. researchgate.net For this compound, the ortho-position of the nitro group would break this symmetry, leading to a more complex splitting pattern for the four aromatic protons on the nitrophenyl substituent. The chemical shifts would be influenced by the anisotropic effects and electron-withdrawing nature of both the nitro group and the oxazole (B20620) ring.

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms. In derivatives like 4-(4-nitrophenyl)-1,3-oxazol-2-amine, the carbon atoms of the oxazole and phenyl rings are clearly distinguishable. researchgate.net For this compound, one would expect to observe distinct signals for the two oxazole ring carbons (C4 and C5), the oxazole C2, and the six carbons of the nitrophenyl ring. The carbon atom attached to the nitro group (C2 of the phenyl ring) would be significantly deshielded.

Table 1: Representative ¹H and ¹³C NMR Data for a Nitrophenyl Oxazole Derivative: 4-(4-Nitrophenyl)-1,3-oxazol-2-amine researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.25–8.20 (m, 2H) | Phenyl H |

| 8.19–8.17 (s, 1H) | Oxazole H-5 | |

| 7.90–7.84 (m, 2H) | Phenyl H | |

| 7.00–6.90 (bs, 2H) | NH₂ | |

| ¹³C | 161.9 | Oxazole C-2 |

| 145.9 | Phenyl C-NO₂ | |

| 137.5 | Oxazole C-4 | |

| 130.8 | Phenyl C | |

| 130.4 | Oxazole C-5 | |

| 125.4 | Phenyl C-H |

Data recorded in CDCl₃. researchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For nitrophenyl oxazole derivatives, the most prominent bands are associated with the nitro group and the heterocyclic ring system.

The nitro group gives rise to two particularly strong and easily identifiable stretching vibrations: an asymmetric stretch typically found in the 1510-1550 cm⁻¹ region and a symmetric stretch in the 1335-1380 cm⁻¹ range. ijpcbs.comjbarbiomed.com The presence of the oxazole ring is confirmed by C=N and C=C stretching vibrations within the ring, often observed between 1500 and 1650 cm⁻¹. researchgate.netijpcbs.com A C-O stretching band associated with the oxazole ether linkage is also characteristic. researchgate.net

Table 2: Characteristic IR Absorption Bands for Nitrophenyl Oxazole Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference Compound | Source |

|---|---|---|---|

| ~3400 | N-H stretch (if amine substituted) | 4-(4-Nitrophenyl)-1,3-oxazol-2-amine | researchgate.net |

| 1686-1705 | C=O stretch (if carbonyl present) | 8-methyl-2-(2-nitrophenyl)-6H-chromeno[6,7-d]oxazole-6-one | ijpcbs.com |

| ~1667 | C=N stretch (oxazole ring) | 4-(4-Nitrophenyl)-1,3-oxazol-2-amine | researchgate.net |

| 1612-1613 | C=N stretch (oxazole ring) | 8-methyl-2-(2-nitrophenyl)-6H-chromeno[6,7-d]oxazole-6-one | ijpcbs.com |

| 1513-1556 | NO₂ asymmetric stretch | 5-Methyl-2-(4-nitrophenyl)benzo[d]oxazole | jbarbiomed.com |

| 1335-1342 | NO₂ symmetric stretch | 5-Methyl-2-(4-nitrophenyl)benzo[d]oxazole, 8-methyl-2-(2-nitrophenyl)-6H-chromeno[6,7-d]oxazole-6-one | ijpcbs.comjbarbiomed.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular formula of this compound is C₉H₆N₂O₃, corresponding to a molecular weight of approximately 190.16 g/mol . nih.gov

In the mass spectrum of a nitrophenyl oxazole derivative, the molecular ion peak [M]⁺ would be expected. For instance, in the electron ionization mass spectrum (EIMS) of 4-(4-nitrophenyl)-1,3-oxazol-2-amine (molecular weight 205.17 g/mol ), a base peak corresponding to the molecular ion is observed. researchgate.net The fragmentation of this compound would likely involve the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da), which are common fragmentation pathways for nitroaromatic compounds. Subsequent fragmentation could involve the cleavage of the oxazole ring.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. Compounds with extensive conjugation, such as this compound, are expected to be strong chromophores. The conjugated system involves the phenyl ring, the oxazole ring, and the nitro group.

Studies on related compounds, such as 5-(4′′-nitrophenyl)-2-(1′-tosylpyrrol-2′-yl)-1,3-oxazole, show strong absorption maxima (λmax) at 236.1 nm and 301.9 nm. thieme-connect.com These absorptions are likely attributable to high-energy π→π* transitions within the extended aromatic system. Lower energy n→π* transitions, often associated with the nitro group and the heteroatoms of the oxazole ring, may also be observed, sometimes as a shoulder on the main absorption bands.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, allowing for the precise determination of atomic positions and thus bond lengths, bond angles, and torsion angles.

While the specific crystal structure of this compound has not been detailed in the surveyed literature, extensive crystallographic studies on its derivatives offer valuable insights into its expected solid-state conformation. oup.comrsc.org For example, the analysis of the exo-Diels-Alder adduct of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole provides geometric data for the core nitrophenyl and oxazole fragments. oup.com

Table 3: Selected Bond Distances and Angles from a 4-(p-Nitrophenyl)oxazole Derivative oup.com

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | O(2)-N(1) (Nitro) | 1.215 |

| O(3)-N(1) (Nitro) | 1.218 | |

| C(aromatic)-N(1) (Nitro) | 1.472 | |

| O(1)-C(1) (Oxazole) | 1.365 | |

| N(2)-C(1) (Oxazole) | 1.282 | |

| N(2)-C(4) (Oxazole) | 1.391 | |

| Angle (°) | O(2)-N(1)-O(3) (Nitro) | 123.4 |

| C(1)-O(1)-C(5) (Oxazole Ring) | 105.7 |

Data from the X-ray structure of the exo-Diels-Alder adduct of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole. oup.com

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline lattice, or crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions are fundamental to understanding the solid-state properties of the material, including its melting point, solubility, and polymorphism. For this compound, the presence of the nitro group and the oxazole ring provides sites for a variety of intermolecular contacts.

In the crystal structure of the related compound, 4-(dimethylaminomethylene)-2-(2-nitrophenyl)oxazol-5(4H)-one, short intermolecular contacts are observed. iucr.org Specifically, interactions involving the oxygen atoms of the nitro group and the oxazoline (B21484) ring, as well as contacts with the nitrogen atoms, play a role in the crystal packing. iucr.org

Hirshfeld surface analysis is a powerful tool for the quantitative and qualitative investigation of these intermolecular interactions. By mapping the distances of atoms from the molecular surface, it is possible to identify and visualize the key contacts that mediate the crystal packing. For related organic molecules, this analysis often reveals the prevalence of H···H, O···H, and C···H contacts, highlighting the importance of even weak van der Waals forces in the supramolecular assembly.

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral derivatives)

Based on the available scientific literature, there are no reported syntheses or studies on chiral derivatives of this compound. Consequently, investigations into its chiroptical properties, such as circular dichroism or optical rotation, are not applicable at this time. The molecule itself is achiral and does not possess any stereogenic centers. Should chiral derivatives be synthesized in the future, for instance, by introducing a chiral substituent, then chiroptical spectroscopic methods would become essential tools for their stereochemical characterization.

Computational Chemistry and Theoretical Investigations of 4 2 Nitrophenyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(2-Nitrophenyl)oxazole. These methods allow for the determination of the molecule's stable conformation, its electronic distribution, and its energetic characteristics without the need for empirical data.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state properties of molecules. irjweb.com For oxazole (B20620) derivatives, DFT methods, particularly using the B3LYP functional with a basis set like 6-311G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic properties. irjweb.comresearchgate.net

The optimization process seeks the minimum energy conformation of this compound. This involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The presence of the 2-nitrophenyl group introduces steric and electronic effects that influence the planarity and orientation between the phenyl and oxazole rings. The dihedral angle between these two rings is a critical parameter determining the extent of π-conjugation.

Below are illustrative optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation.

Interactive Data Table: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT studies of similar structures.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(oxazole)-C(phenyl) | ~1.48 Å |

| Bond Length | C(oxazole)-O | ~1.37 Å |

| Bond Length | C(oxazole)-N | ~1.31 Å |

| Bond Angle | O-C-C (in oxazole) | ~110° |

| Bond Angle | C-N-C (in oxazole) | ~105° |

| Dihedral Angle | Oxazole Ring - Phenyl Ring | ~30-40° |

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a pathway to higher accuracy, albeit at a greater computational expense. researchgate.netnih.gov These methods are based on solving the Schrödinger equation without empirical parameters, making them valuable for benchmarking results from DFT and for systems where electron correlation is particularly important. researchgate.netajchem-a.com

For molecules like this compound, ab initio calculations can yield highly accurate electronic energies, dipole moments, and polarizabilities. researchgate.net These methods are particularly useful for obtaining reliable ionization potentials and electron affinities, which are fundamental to understanding the molecule's behavior in electron transfer processes.

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich oxazole ring and parts of the phenyl ring. In contrast, the electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes it predominantly on the nitrophenyl moiety. nih.gov This separation of frontier orbitals dictates the molecule's behavior in reactions, suggesting that the nitrophenyl ring is the primary site for nucleophilic attack, while the oxazole ring would be involved in electrophilic interactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Interactive Data Table: Representative Quantum Chemical Descriptors for this compound Note: Values are illustrative and derived from theoretical principles for substituted oxazoles.

| Descriptor | Formula | Significance | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | ~ -7.0 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | ~ -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | ~ 4.5 eV |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron | ~ 7.0 eV |

| Electron Affinity (EA) | -ELUMO | Energy released upon adding an electron | ~ 2.5 eV |

| Global Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer | ~ 2.25 eV |

| Global Softness (S) | 1 / (2η) | Polarizability | ~ 0.22 eV-1 |

| Electrophilicity Index (ω) | (IP + EA)2 / (8η) | Propensity to accept electrons | ~ 2.51 eV |

Mechanistic Probing via Computational Simulations

Computational simulations are powerful tools for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its verification involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants to products. frontiersin.org

For this compound, potential reaction pathways for investigation could include its synthesis, such as the cyclization step, or subsequent transformations. researchgate.net For example, the reductive cyclization of the nitro group with the oxazole ring is a plausible transformation. Computational characterization of the transition state for such a reaction would provide the activation energy (Ea), a critical factor in determining the reaction rate.

Illustrative Data: Hypothetical Activation Energy for a Reaction Step

| Reaction Step | Computational Method | Calculated Activation Energy (Ea) |

|---|---|---|

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 20 - 30 kcal/mol |

Once a transition state is located, the entire minimum energy path (MEP) connecting reactants and products can be mapped out. This is typically achieved using Intrinsic Reaction Coordinate (IRC) calculations. chemrxiv.org An IRC calculation starts from the transition state geometry and moves downhill in both the forward and reverse directions, ultimately leading to the corresponding reactant and product energy minima. researchgate.net

The result of this process is a reaction energy profile, a plot of energy versus the reaction coordinate. researchgate.net This profile provides a comprehensive view of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products. arxiv.orgarxiv.org Such a profile is invaluable for understanding the thermodynamics (relative stability of products vs. reactants) and kinetics (height of the energy barriers) of the reaction. For this compound, mapping the energy profile for its formation or subsequent reactions would provide a detailed mechanistic understanding, guiding synthetic efforts and predicting potential side reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules. For this compound, these methods help in understanding the spatial arrangement of its atoms and the energy associated with different conformations.

The rotation around the single bond connecting the phenyl and oxazole rings in this compound leads to different rotational isomers, or rotamers. The stability of these rotamers is primarily dictated by the dihedral angle between the two rings. Computational studies on analogous nitrophenyl-heterocyclic systems indicate that the planar conformations, where the phenyl and oxazole rings are coplanar, are often the most stable due to extended π-conjugation.

However, steric hindrance between the ortho-nitro group and the oxazole ring can lead to non-planar ground state geometries. The energy barriers for rotation between different conformations can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations help in determining the most stable conformations and the energy required to interconvert between them. For a similar compound, 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, computational modeling revealed multiple stable conformations, including several twisted-boat forms, arising from the orientation of the ortho-nitrophenyl group. mdpi.comsemanticscholar.org

Molecular dynamics simulations can further provide insights into the equilibrium populations of these rotamers at different temperatures. By simulating the motion of the molecule over time, it is possible to observe the transitions between different conformational states and determine their relative populations based on the principles of statistical mechanics.

Illustrative Data on Rotamerization Barriers for a Nitrophenyl-Heterocycle Analog

| Rotamer Transition | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Planar to Perpendicular | DFT/B3LYP | 5.2 |

This table is illustrative and based on data for analogous compounds.

The presence of the nitro group at the ortho position of the phenyl ring introduces the possibility of intramolecular interactions that can significantly influence the molecule's conformation and stability. One such interaction is a potential intramolecular hydrogen bond between an oxygen atom of the nitro group and a hydrogen atom on the oxazole ring, or a C-H···O interaction.

Theoretical studies on ortho-substituted phenols and nitroresorcinols have demonstrated the importance of intramolecular hydrogen bonding in stabilizing specific conformations. acs.orgacs.org For this compound, computational methods like Atoms in Molecules (AIM) theory can be employed to characterize and quantify the strength of these weak interactions. The presence of such a bond would likely favor a more planar arrangement of the molecule to maintain an optimal distance and geometry for the interaction.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, DFT and time-dependent DFT (TD-DFT) methods are commonly used to calculate parameters for infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the corresponding functional groups in the molecule. Theoretical calculations on similar oxazole derivatives have shown good agreement between computed and experimental vibrational spectra. irjweb.com

Similarly, NMR chemical shifts can be predicted with a high degree of accuracy, aiding in the interpretation of experimental NMR spectra and the structural elucidation of the molecule. For UV-Vis spectra, TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. In a study of a related compound, theoretical UV-visible spectra were calculated for different conformations and compared with experimental data to identify the most likely geometries in solution. mdpi.comsemanticscholar.org

The comparison of predicted spectroscopic data with experimental results is a crucial step in validating the accuracy of the computational methods and the predicted molecular structures. Discrepancies between theoretical and experimental data can often provide deeper insights into the molecular properties and the influence of the environment on these properties.

Illustrative Comparison of Calculated and Experimental Spectroscopic Data for an Oxazole Derivative

| Spectroscopic Data | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Key IR Frequency (C=N stretch) | DFT/B3LYP/6-311G(d,p) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR Chemical Shift (oxazole H) | GIAO/DFT | 7.8 ppm | 7.7 ppm |

This table is illustrative and based on data for analogous compounds.

Advanced Applications and Future Directions in 4 2 Nitrophenyl Oxazole Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

The oxazole (B20620) ring system, particularly when substituted, presents a valuable and versatile scaffold in the field of organic synthesis. cymitquimica.comresearchgate.net The compound 4-(2-Nitrophenyl)oxazole, specifically, is recognized as a key building block for creating more complex molecules. Its utility stems from the reactive nature of both the oxazole and the nitrophenyl components, allowing for a diverse range of chemical transformations.

Precursor for the Construction of Complex Heterocyclic Scaffolds

Oxazole derivatives are instrumental in the synthesis of various heterocyclic structures. researchgate.nettandfonline.com They can function as dienes in Diels-Alder reactions, a powerful tool for forming six-membered rings. thieme-connect.de For instance, the reaction of oxazoles with alkynes can lead to the formation of furans, while their reaction with alkenes can yield pyridines. thieme-connect.de This reactivity allows for the construction of elaborate molecular architectures from simpler oxazole precursors. The synthesis of complex heterocyclic scaffolds is a significant area of research, with applications in medicinal chemistry and materials science. researchgate.netrsc.org The development of efficient synthetic routes to these scaffolds, often utilizing microwave-assisted techniques, is a continuing focus. researchgate.net

Furthermore, 5-alkoxyoxazoles have demonstrated broad reactivity, participating in hetero-Diels-Alder reactions, cycloadditions, and rearrangements to provide access to a variety of heterocyclic systems including pyridines, furans, oxadiazolines, and pyrrolidines. researchgate.net This highlights the potential of substituted oxazoles, like this compound, to serve as foundational molecules for generating a diverse library of heterocyclic compounds.

Intermediate in Multi-step Organic Transformations Leading to Functional Molecules

The journey from a simple building block to a functional molecule often involves a series of chemical reactions. This compound and related structures serve as crucial intermediates in these multi-step synthetic sequences. researchgate.netrsc.org For example, the nitro group on the phenyl ring can be readily reduced to an amino group, which can then participate in a wide array of further reactions, such as the formation of amides or the construction of new rings.

Recent advancements have focused on developing novel one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline the synthesis of complex molecules like indoles from nitroarenes. rsc.org Additionally, oxazoles have been employed as nitrile equivalents in cyanide-free hydrocyanation reactions of olefins, a testament to their utility in forming important functional groups under mild conditions. chemrxiv.org Flow chemistry techniques have also been successfully applied to the synthesis of oxazole intermediates, enabling multi-gram scale production without the need for traditional purification methods. uc.pt

Applications in Material Science and Photonics

The unique electronic and optical properties of oxazole derivatives have garnered significant interest in the fields of material science and photonics. acs.org These compounds are being explored for a range of applications, from light-emitting devices to advanced optical materials.

Exploitation of Optical and Electronic Properties for Device Applications

Oxazole-containing compounds are actively being investigated for their potential use in various electronic and optoelectronic devices. researchgate.net Their inherent semiconducting nature makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

The electronic properties of oxazole derivatives can be fine-tuned through chemical modification, allowing for the design of materials with specific charge transport characteristics. researchgate.net For instance, studies on certain oxazole derivatives have shown that they can be excellent electron transport materials, a crucial property for efficient OLED performance. researchgate.net The ability to manipulate the molecular structure to control properties like ionization potential and electron affinity is a key area of research in the development of next-generation organic electronic devices. academie-sciences.fr

Investigation of Luminescent Activity in Related Oxazolone (B7731731) Derivatives

Structurally related to oxazoles, oxazolone derivatives have shown promise as luminescent materials. acs.orgcsic.es While many (Z)-4-aryliden-5(4H)-oxazolones exhibit high fluorescence quantum yields in the solid state, their luminescence in solution is often significantly lower. acs.orgcsic.es

Recent research has focused on strategies to amplify the fluorescence of oxazolones in solution. One successful approach involves the use of palladium complexes to create an "intramolecular lock," which restricts non-radiative decay pathways and leads to a dramatic increase in fluorescence quantum yield. acs.orgcsic.es This has resulted in some of the highest quantum yields ever reported for organometallic palladium complexes with bidentate ligands. acs.orgcsic.es The development of such strategies opens up new possibilities for using oxazolone-based compounds in applications requiring strong solution-phase luminescence.

| Complex | Quantum Yield (ΦPL) in Solution |

| Free Oxazolone Ligand | < 0.1% |

| Palladium Complex 3h | 18% |

| Palladium Complex 4h | 28% |

| Palladium Complex 5h | 12% |

Potential as Fluorescent Whitening Agents

The inherent fluorescence of certain oxazole derivatives has led to their investigation as potential fluorescent whitening agents. thieme-connect.deresearchgate.net These agents work by absorbing ultraviolet light and re-emitting it as blue light, which masks any yellowing in materials and makes them appear whiter and brighter.

While the direct application of this compound as a whitening agent is not extensively documented, the general class of oxazoles and benzoxazoles has been widely used for this purpose. thieme-connect.de The exploration of novel oxazole structures for this application remains an active area of research, driven by the need for more efficient and photostable whitening agents.

Catalytic Applications of this compound Derivatives

The inherent electronic properties and structural features of oxazole derivatives make them intriguing candidates for the development of novel catalysts. The presence of nitrogen and oxygen heteroatoms provides potential coordination sites, while the aromatic system can be tailored to influence the steric and electronic environment of a catalytic center.

Oxazole-containing molecules are recognized for their utility as ligands in transition metal-catalyzed reactions. alfachemic.com The nitrogen atom in the oxazole ring possesses electron-donating properties, enabling it to form stable complexes with a variety of metal centers. alfachemic.com While research specifically detailing this compound as a ligand is nascent, the broader class of oxazole-based ligands has seen significant development. For instance, chiral oxazole-pyridine N,N-ligands have been synthesized and shown to be highly effective in palladium-catalyzed asymmetric cyclization reactions. acs.orgdicp.ac.cn These ligands create a well-defined chiral environment around the metal, facilitating high levels of stereocontrol. acs.orgdicp.ac.cn

The synthesis of metal complexes using substituted amino oxazoles, such as 4-(4-Nitrophenyl)oxazol-2-amine with cobalt(II) and platinum(IV), highlights the coordinating ability of this class of compounds. researchgate.net Such complexes are investigated not only for biological applications but also for their potential as catalysts. researchgate.net Furthermore, various metal-catalyzed reactions, including those employing palladium, copper, and gold, are used to synthesize functionalized oxazoles, indicating a strong interaction between the oxazole core and transition metals. beilstein-journals.orgrsc.orgacs.org The development of pincer-type ligands incorporating oxazole moieties is another promising avenue, where the rigid structure can enhance the stability and activity of the resulting metal catalyst. rsc.org The future design of ligands based on the this compound scaffold could leverage the electron-withdrawing nature of the nitrophenyl group to modulate the electronic properties of a coordinated metal center, potentially unlocking new catalytic reactivities.

Organocatalysis, which utilizes small organic molecules as catalysts, represents a more sustainable alternative to metal-based catalysis. Oxazole derivatives are emerging as versatile scaffolds in this field. researchgate.netkoreascience.kr Researchers have developed organocatalytic strategies for the enantioselective synthesis of functionalized oxazoles, often proceeding through cascade reactions under mild conditions. nih.govrsc.org

Specifically, chiral pyrrolidinyl-oxazole-carboxamides have been employed as highly efficient organocatalysts for asymmetric Michael additions of ketones to nitroalkenes. nih.gov Similarly, tertiary amine/thiourea catalysts derived from amino acids have been used for the asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins, yielding precursors for valuable chiral α-hydroxy carboxylic acids. nih.gov These examples demonstrate that the oxazole structure can be incorporated into more complex molecules that act as bifunctional catalysts, possessing both a Lewis basic site (like an amine) and a hydrogen-bond donating group (like a thiourea) to activate the reacting partners. Although direct organocatalytic use of this compound has not been extensively reported, its structure suggests potential as a precursor for more complex catalysts where the oxazole and nitrophenyl groups could influence reactivity and selectivity.

Corrosion Inhibition Studies Involving Oxazole Systems

Oxazole derivatives have been identified as a promising class of corrosion inhibitors, particularly for protecting steel and its alloys in acidic environments. researchgate.netkoreascience.kr Their effectiveness stems from their unique chemical structure, which facilitates strong adsorption onto metal surfaces. koreascience.kr

The primary mechanism of corrosion inhibition by oxazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption can occur through two main types of interactions: physical adsorption (physisorption) and chemical adsorption (chemisorption).

Physical Adsorption: This involves electrostatic forces between the charged metal surface and charged inhibitor molecules. rsc.org In acidic solutions, the oxazole molecule can become protonated, and its subsequent adsorption depends on the metal's surface charge. dicp.ac.cn

Chemical Adsorption: This is a stronger interaction involving the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. rsc.org The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, along with the π-electrons in the aromatic oxazole ring, makes these molecules particularly effective for chemisorption onto the vacant d-orbitals of iron atoms on the steel surface. rsc.org

The efficiency of an oxazole-based corrosion inhibitor is highly dependent on its molecular structure. researchgate.net The relationship between the structure and the inhibition performance is a key area of research aimed at designing more effective inhibitors. researchgate.net Key structural features that influence performance include the nature of substituents on the oxazole ring and the planarity of the molecule.

The presence of electron-donating groups on the molecule generally enhances inhibition efficiency by increasing the electron density at the adsorption centers (N and O atoms), which strengthens the bond with the metal surface. For example, one study found that an oxazole derivative featuring amino and hydroxy groups exhibited a very high inhibition efficiency of 95%. researchgate.net The aromaticity of the oxazole ring itself allows for effective π-electron interactions with the metal surface, contributing to the stability of the protective film. nih.gov

The following table summarizes the performance of several oxazole derivatives, illustrating the impact of different structural features on their corrosion inhibition efficiency.

| Inhibitor Name/Type | Key Structural Features | Inhibition Efficiency (%) | Reference |

| Oxazole 1 | Dihydro-1,3-oxazol-4-yl-methanol core, aromatic substituents | 90% | researchgate.net |

| Oxazole 2 | Thiol functional group, electron-rich aromatic ring | 85% | researchgate.net |

| Oxazole 3 | Amino and hydroxy groups, alkenyl substituents | 95% | researchgate.net |

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Oxazole ring and aniline (B41778) moiety | 93.5% | rsc.org |

| 2-(quinolin-2-yl) benzo[d]oxazole (QBO) | Fused benzoxazole (B165842) and quinoline (B57606) rings | Higher than BOP and BOPO | thieme.de |

As shown in the table, structural modifications significantly impact inhibitor performance. The high efficiency of 3-OYA is attributed to the combined effect of the oxazole ring and the aniline group providing multiple sites for interaction with the metal. nih.gov Similarly, the superior performance of QBO compared to other benzoxazoles is due to its larger molecular size and more extensive conjugated π-system, which allows for greater surface coverage and stronger adsorption. thieme.de

Emerging Research Frontiers and Interdisciplinary Applications

The unique chemical properties of this compound and its derivatives position them as valuable building blocks in various scientific fields beyond catalysis and corrosion inhibition. Research is expanding into their use as precursors for more complex molecules and materials with novel functions.

One emerging area is their application in materials science, particularly as fluorescent agents. researchgate.net The conjugated system of the oxazole ring can be modified to tune its photophysical properties. Additionally, the synthesis of oxazole derivatives using innovative and sustainable methods, such as ultrasound-assisted synthesis, is a growing frontier. researchgate.net Research has shown that sonochemical methods can dramatically increase reaction rates and yields while also improving the material properties, such as the crystallinity, of the final product. researchgate.net

In the field of medicinal chemistry and drug discovery, oxazole-containing compounds are recognized as important scaffolds for pharmacologically active molecules. thieme.de They serve as key intermediates in the synthesis of unnatural amino acids and peptidomimetics, which are used to build combinatorial libraries for screening potential new drugs. thieme.de The this compound structure can be considered a versatile starting point for creating diverse molecular architectures. For instance, it can be used in multi-component reactions or as a substrate in transition metal-catalyzed cross-coupling reactions to construct more complex heterocyclic systems. beilstein-journals.org These complex structures, in turn, are investigated for a wide range of biological activities.

Supramolecular Chemistry and Self-Assembly of Oxazole-Containing Architectures

The study of supramolecular chemistry involves understanding and controlling the non-covalent interactions that govern the self-assembly of molecules into larger, well-defined structures. Oxazole-containing compounds are of significant interest in this field due to the presence of nitrogen and oxygen atoms which can act as hydrogen bond acceptors, and the aromatic nature of the ring which allows for π-π stacking interactions.

For This compound , the ortho position of the nitro group is expected to create unique steric and electronic effects compared to its meta and para isomers. These differences can significantly influence the molecular packing in the solid state and the self-assembly process in solution, potentially leading to novel materials with distinct properties. While specific studies on the self-assembly of this compound are not yet prevalent in the literature, the principles derived from similar molecules suggest a rich area for future investigation. The interplay between hydrogen bonding, π-π stacking, and dipole-dipole interactions, dictated by the specific geometry of the 2-nitro substitution, could be harnessed to construct new supramolecular polymers, gels, or crystalline materials.

Development of Novel Chemical Probes and Tools for Research

The development of chemical probes and tools is essential for visualizing and understanding complex biological processes. Molecules that exhibit changes in their photophysical properties, such as fluorescence, in response to specific analytes or environmental changes are particularly valuable.

Oxazole derivatives are known to be core structures in some fluorescent dyes and scintillators. Furthermore, the nitrophenyl moiety can act as a quencher of fluorescence. The reduction of the nitro group to an amino group often results in a significant increase in fluorescence intensity, a mechanism that can be exploited for the design of chemical probes. For instance, derivatives of nitrophenyl-oxazole could potentially be developed as sensors for specific enzymes or reducing agents found in biological systems. nih.gov

While research has indicated that some complex oxazole derivatives can serve as chemical probes for biological studies, the application of the simpler This compound scaffold for this purpose is an area ripe for exploration. smolecule.com Its synthesis from readily available precursors makes it an attractive starting point for the development of new research tools. For example, it could be functionalized to target specific cellular components or to react with particular analytes, with the subsequent change in the electronic properties of the nitrophenyl group providing a detectable signal. The development of such probes would offer new methods for studying cellular environments and disease states.

Conclusion and Research Outlook

Summary of Key Research Avenues for 4-(2-Nitrophenyl)oxazole

Research into this compound and its closely related analogues has primarily focused on its utility as a foundational building block in synthetic and medicinal chemistry.

Scaffold for Enzyme Inhibitors: The most specific application of the this compound core has been as a structural scaffold for the synthesis of potential enzyme inhibitors. It has been used to create more complex benzimidazole-based oxazole (B20620) analogues which were then evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the development of treatments for Alzheimer's disease. nih.gov This highlights its role as a crucial intermediate in constructing molecules with potential neurotherapeutic activity. nih.gov

Intermediate in Organic Synthesis: Like many nitrophenyl-substituted heterocycles, this compound is valued as a versatile intermediate for creating more elaborate molecular architectures. vulcanchem.com The oxazole ring provides a stable, aromatic core, while the reactive nitro group serves as a handle for further chemical transformations. vulcanchem.com Related nitrophenyl oxazole structures have been successfully used as key intermediates in the synthesis of drug candidates, such as the use of 5-(2-methoxy-4-nitrophenyl)oxazole (B186685) in the preparation of the hepatitis C drug candidate merimepodib. acs.org

Platform for Biologically Active Compounds: While direct biological screening of this compound is not extensively documented, the broader class of nitrophenyl-substituted oxazoles and related oxazolones has been widely investigated for diverse pharmacological activities. tandfonline.com These studies have revealed significant potential in several therapeutic areas, suggesting promising, albeit underexplored, avenues for the 2-nitro isomer. Key activities found in related compounds include:

Antimicrobial and Antifungal Activity: Various oxazolone (B7731731) derivatives containing a nitrophenyl group have been synthesized and shown to possess activity against both gram-positive and gram-negative bacteria, as well as fungal pathogens. core.ac.ukresearchgate.net

Anticancer and Anti-inflammatory Properties: The oxazole core is a common feature in compounds designed to have anticancer and anti-inflammatory effects. vulcanchem.com Derivatives of related isomers are noted for their potential to modulate inflammatory pathways or inhibit enzyme activity relevant to cancer proliferation. vulcanchem.com

Identification of Remaining Challenges and Unexplored Opportunities in the Field

Despite its potential, the full development of this compound chemistry is faced with several challenges, which in turn create significant opportunities for future research.

Synthetic Efficiency and Green Chemistry: A primary challenge is the development of efficient and sustainable synthetic routes. The synthesis of substituted heterocycles can often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. core.ac.uknih.gov Specifically for nitro-aromatic compounds, controlling the reaction to avoid unwanted side-products remains a hurdle. clockss.org There is a considerable opportunity to apply modern synthetic methods, such as ultrasound-assisted synthesis or microwave irradiation, which have been shown to improve yields, reduce reaction times, and increase the crystallinity of related oxazole products. nih.govresearchgate.net

Limited Biological Characterization: A significant gap exists in the pharmacological profiling of this compound itself. While its derivatives have been explored for a specific target, the intrinsic biological activity of the core compound remains largely unknown. nih.gov This presents a clear opportunity for systematic screening against a wide array of biological targets.

Exploitation of the 2-Nitro Group: The ortho-nitro group is a key feature of the molecule, yet its chemical potential has not been fully exploited. The reduction of the nitro group to a 2-aminophenyl moiety is a well-established transformation for related isomers and would unlock a vast array of subsequent derivatization possibilities. vulcanchem.com This amino functional group could be used to generate extensive libraries of new compounds via amide bond formation, diazotization, or the synthesis of new fused heterocyclic systems, offering a rich field for discovery.

Materials Science Applications: The application of oxazole derivatives in materials science is a largely unexplored frontier for this specific compound. Related oxazole structures are known to have applications as fluorescent whitening agents and scintillating compounds. researchgate.net This suggests an opportunity to investigate the photophysical properties of this compound and its derivatives for potential use in optical materials or as sensors.

Prospective Future Research Directions for Advancing this compound Chemistry

To realize the full potential of this compound, future research should be directed toward several key areas, bridging fundamental chemistry with applied science.

Development of Advanced Synthetic Methodologies: A primary focus should be on the creation of novel, high-yield, and environmentally benign synthesis protocols. Research into modern catalytic systems, such as those employing ruthenium or copper, could provide more efficient pathways to the target molecule and its derivatives. vulcanchem.comacs.org The adoption of green chemistry principles, including the use of alternative energy sources like microwave and ultrasound, should be prioritized to make its synthesis more sustainable. nih.govresearchgate.net

Comprehensive Pharmacological Screening: It is crucial to conduct a systematic evaluation of the biological activity of this compound. This should involve screening against a diverse range of targets, including various cancer cell lines, pathogenic bacteria and fungi, and inflammatory markers. vulcanchem.comresearchgate.netopenmedicinalchemistryjournal.com Building upon the initial findings related to cholinesterase inhibition, its potential as a neuroprotective agent should be more deeply investigated. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach to derivatization, particularly via the reduction of the nitro group, will be essential. vulcanchem.com By creating a library of analogues with varied substituents on the resulting amino group and other positions of the molecule, detailed SAR studies can be conducted. tandfonline.com This will provide critical insights into the structural requirements for biological activity and guide the rational design of more potent and selective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 4-(2-Nitrophenyl)oxazole, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, such as cyclization of substituted precursors or reductive heterocyclization. For example, Fe powder in acetic acid (HOAc) at 120°C facilitates reductive cyclization of (2-nitrophenyl)isoxazoles to yield 4-aminoquinoline derivatives . Other methods include condensation of oxadiazole intermediates with nitrophenyl groups under reflux conditions, followed by purification via column chromatography . Key intermediates often include halogenated or nitro-substituted aromatic precursors.

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and oxazole rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography resolves bond angles and molecular packing in solid-state forms .

Q. How does the nitro group at the 2-position influence the compound’s reactivity?

The electron-withdrawing nitro group enhances electrophilic substitution at specific positions on the oxazole ring. For instance, it directs nucleophilic attacks to the 4- or 5-positions of the oxazole, facilitating further derivatization. This reactivity is exploited in synthesizing analogs with sulfonyl or thioether substituents .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies in yields often arise from variations in reaction conditions (e.g., catalyst purity, solvent ratios). Systematic optimization studies, such as adjusting Fe/HOAc ratios or using anhydrous solvents, can improve reproducibility. Kinetic studies using in-situ monitoring (e.g., TLC or HPLC) help identify side reactions and intermediate stability issues .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence binding to biological targets. Molecular docking studies with enzymes like protein kinases or cytochrome P450 isoforms identify structural modifications (e.g., fluorination or sulfonation) to improve affinity or metabolic stability .

Q. What are the challenges in analyzing by-products during the synthesis of this compound?

By-products like dehalogenated intermediates or oxidized derivatives require advanced separation techniques (e.g., UPLC-MS/MS) for detection. Isotopic labeling (e.g., ¹⁵N) aids in tracking nitro-group transformations, while tandem mass spectrometry differentiates structurally similar impurities .

Q. How does the compound’s solid-state packing affect its physicochemical properties?

X-ray crystallography reveals that non-coplanar arrangements of the oxazole and nitrophenyl rings reduce π-π stacking, enhancing solubility. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, which are critical for formulation stability in drug development .

Methodological Considerations

Q. What protocols ensure reproducibility in catalytic reductive cyclization reactions?

Standardized protocols include degassing solvents to prevent oxidation, using freshly activated Fe powder, and maintaining strict temperature control (120°C). Post-reaction quenching with ice-water mixtures minimizes over-reduction of nitro groups .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound class?

Parallel synthesis of derivatives with varied substituents (e.g., halogens, trifluoromethyl groups) followed by bioactivity screening (e.g., antimicrobial or kinase inhibition assays) identifies key pharmacophores. Comparative NMR studies of analog-protein complexes reveal binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.